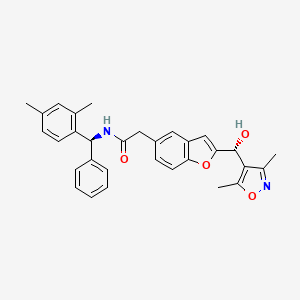
TMP780
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMP780 is a chemical compound known as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is a tractable drug target for the treatment of cutaneous inflammatory disorders. This compound exhibits an inhibitory concentration (IC50) of 13 nanomolar, making it a potent compound in its class .
Preparation Methods
The preparation of TMP780 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications to achieve the desired activity. The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
TMP780 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
TMP780 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the retinoic acid receptor-related orphan receptor gamma t and its role in various chemical processes.
Biology: The compound is used to investigate the biological pathways involving the retinoic acid receptor-related orphan receptor gamma t and its impact on cellular functions.
Medicine: this compound is being studied for its potential therapeutic applications in treating cutaneous inflammatory disorders and other diseases related to the retinoic acid receptor-related orphan receptor gamma t.
Mechanism of Action
TMP780 exerts its effects by acting as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t. This receptor is involved in the regulation of gene expression and immune responses. By inhibiting the activity of this receptor, this compound modulates the expression of genes associated with inflammation and immune responses. The molecular targets and pathways involved include the retinoic acid receptor-related orphan receptor gamma t and its downstream signaling pathways .
Comparison with Similar Compounds
TMP780 is unique in its high potency as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t. Similar compounds include:
RORγt inverse agonist 14: A potent, selective, and orally active compound with an EC50 of 2.5 nanomolar, exhibiting anti-inflammatory activity.
GSK805: A potent, orally bioavailable retinoid-related orphan receptor gamma t inverse agonist.
Properties
IUPAC Name |
2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURRJOJDQOMFC-CONSDPRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
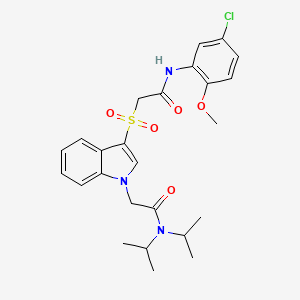
![methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358793.png)
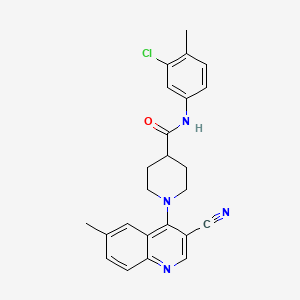
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)
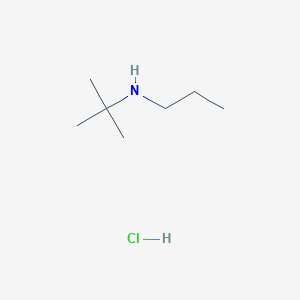

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)

![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)
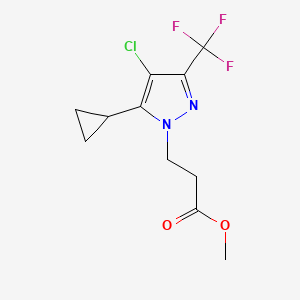
![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)
![[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2358808.png)
